molecular formula C20H12N2O6S B3628867 4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid

4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid

Cat. No.: B3628867
M. Wt: 408.4 g/mol
InChI Key: QITFQZQKCZGBDU-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety, a pyridine ring, and a benzoic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then undergo further functionalization to introduce the pyridine and benzoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(1,3-dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6S/c23-18-16-8-7-15(29(27,28)14-5-3-12(4-6-14)20(25)26)10-17(16)19(24)22(18)13-2-1-9-21-11-13/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITFQZQKCZGBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid
Reactant of Route 2
4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid
Reactant of Route 3
4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid
Reactant of Route 4
4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid
Reactant of Route 6
4-(1,3-Dioxo-2-pyridin-3-ylisoindol-5-yl)sulfonylbenzoic acid

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